molecular formula C7H10N2O3 B575196 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 171672-94-9

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B575196
CAS RN: 171672-94-9
M. Wt: 170.168
InChI Key: XRORRKQSIDGTSK-UHFFFAOYSA-N
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Description

“1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is a chemical compound with the CAS Number: 171672-94-9 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3,8H,2,4H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 142.11 .

Scientific Research Applications

Pharmacology

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: has potential applications in pharmacology due to its structural characteristics. It can serve as a precursor for synthesizing various pharmacologically active molecules, such as Medazomide , which is used in the treatment of neurological disorders . The compound’s ability to form stable ring structures makes it a valuable intermediate in the development of new therapeutic agents.

Agriculture

In agriculture, this compound could be utilized in the synthesis of pesticides or growth regulators . Its reactivity with other organic molecules may lead to the creation of compounds that can control pests or influence plant growth beneficially, contributing to enhanced crop yields and protection against diseases .

Material Science

The compound’s derivatives could be explored for creating new materials with unique properties. For instance, its incorporation into polymers might result in materials with improved thermal stability or novel electronic properties, which could be valuable in the development of advanced materials for various industrial applications .

Biochemistry

Biochemically, 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid could be significant in studying enzyme-substrate interactions. Its structure could mimic certain intermediates in metabolic pathways, aiding in the understanding of enzymatic mechanisms and the design of enzyme inhibitors .

Environmental Science

This compound might be used in environmental science research to develop chemical sensors or indicators. Due to its reactive nature, it could interact with environmental pollutants, leading to colorimetric or luminescent changes that signal the presence of specific contaminants .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be employed as standards or reagents in chromatographic methods. They might help in the quantification or identification of substances within complex mixtures, enhancing the accuracy of analytical techniques .

Mechanism of Action

The mechanism of action for this compound is not specified in the available data. It’s possible that the compound could have biological activity, as similar compounds have been studied for their antimicrobial and anticancer properties .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315-H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

Given the lack of specific information on the compound’s synthesis, chemical reactions, and mechanism of action, future research could focus on these areas. Additionally, the compound’s potential biological activity could be explored further, given that similar compounds have demonstrated antimicrobial and anticancer properties .

properties

IUPAC Name

1-ethyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRORRKQSIDGTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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